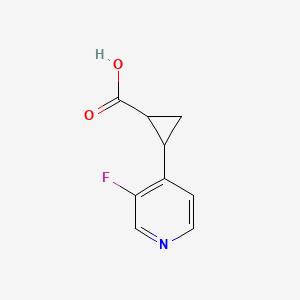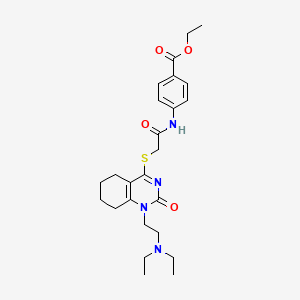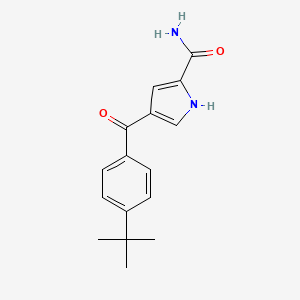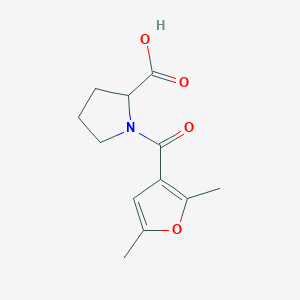
1-(2,5-Dimethyl-furan-3-carbonyl)-pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
- A study focused on the synthesis and characterization of pyrrole derivatives, including compounds similar to 1-(2,5-Dimethyl-furan-3-carbonyl)-pyrrolidine-2-carboxylic acid. The research investigated the properties and interactions of these compounds using spectroscopic analyses and quantum chemical calculations (Singh, Rawat, & Sahu, 2014).
Molecular Structure Studies
- A study analyzed the structures of furan-2,5-dicarboxylic acid solvates, which are related to the compound . This research provided insights into the molecular and crystal structures, enhancing understanding of such compounds (Mao & Zavalij, 2018).
Synthesis of Analogues
- Research has been conducted on synthesizing analogues of related compounds, providing insights into the structural and functional versatility of these molecules (Kubyshkin et al., 2009).
Biobased Polymers and Materials
- A significant application is in the production of biobased polymers and materials. For instance, the synthesis of furan oligoesters from furan-2,5-dicarboxylic acid derivatives demonstrates potential in this area (Cruz-Izquierdo et al., 2015).
Pharmaceutical Research
- In pharmaceutical research, synthesis of new pyrrolylcarboxamides with potential pharmacological activity has been explored, indicating the compound's relevance in drug discovery (Bijev, Prodanova, & Nankov, 2003).
Supramolecular Chemistry
- The study of carboxylic acid–acid hydrogen-bonding and acid–pyridine hydrogen-bonding motifs in molecules similar to this compound has implications for supramolecular chemistry (Long, Zhou, Parkin, & Li, 2014).
Organic Synthesis
- Organic synthesis often involves the creation of complex structures from simpler compounds. Studies on the synthesis of furan-3-carboxylic and related esters through palladium iodide catalyzed oxidative carbonylation of diols demonstrate the compound's role in advanced organic synthesis techniques (Gabriele et al., 2012).
Antioxidant Activity
- Research into the antioxidant activity of pyrrolyl selenolopyridine compounds, which are structurally related to this compound, suggests potential applications in health and medicine (Zaki et al., 2017).
Propriétés
IUPAC Name |
1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7-6-9(8(2)17-7)11(14)13-5-3-4-10(13)12(15)16/h6,10H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFHWPWYVWQJKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
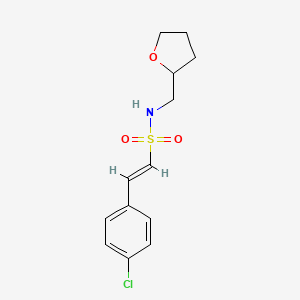
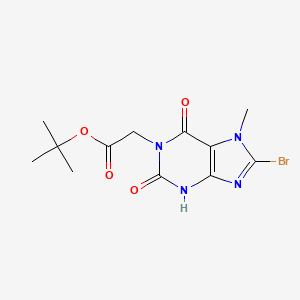
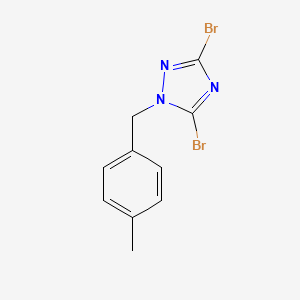


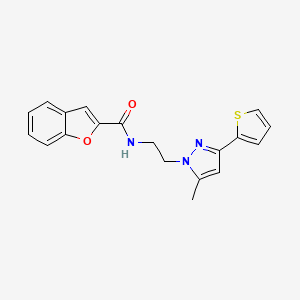
![4-tert-butyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2367721.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine](/img/structure/B2367722.png)
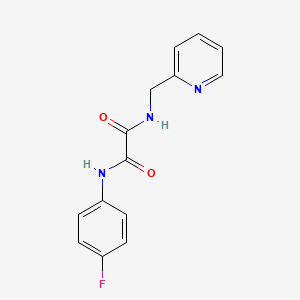
![2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid](/img/structure/B2367727.png)
